molecular formula C21H17NO4 B5864082 2'-[(3-methoxyanilino)carbonyl][1,1'-biphenyl]-2-carboxylic acid

2'-[(3-methoxyanilino)carbonyl][1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B5864082
M. Wt: 347.4 g/mol
InChI Key: CIBMUAHWEUGSLV-UHFFFAOYSA-N
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Description

2’-[(3-Methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids This compound is characterized by the presence of a biphenyl core substituted with a carboxylic acid group and a methoxyanilino carbonyl group

Properties

IUPAC Name

2-[2-[(3-methoxyphenyl)carbamoyl]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-26-15-8-6-7-14(13-15)22-20(23)18-11-4-2-9-16(18)17-10-3-5-12-19(17)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBMUAHWEUGSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

51.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198931
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-[(3-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-[(3-Methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 2’-[(3-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-[(3-Methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and biological properties. Its methoxyanilino carbonyl group contributes to its potential biological activities and makes it a valuable compound for research and development.

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